molecular formula C22H32O2 B1601547 Pregn-4-ene-20-carboxaldehyde, 3-oxo- CAS No. 24254-01-1

Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Cat. No.: B1601547
CAS No.: 24254-01-1
M. Wt: 328.5 g/mol
InChI Key: XVPJEGGIGJLDQK-ZRFCQXGJSA-N
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Description

Pregn-4-ene-20-carboxaldehyde, 3-oxo- is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pregn-4-ene-20-carboxaldehyde, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregn-4-ene-20-carboxaldehyde, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJEGGIGJLDQK-ZRFCQXGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885260
Record name Pregn-4-ene-20-carboxaldehyde, 3-oxo-
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24254-01-1
Record name 3-Oxopregn-4-ene-20-carboxaldehyde
Source CAS Common Chemistry
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Record name 3-Oxopregnen-4-ene-20-carboxaldehyde
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Record name Pregn-4-ene-20-carboxaldehyde, 3-oxo-
Source EPA Chemicals under the TSCA
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Record name Pregn-4-ene-20-carboxaldehyde, 3-oxo-
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Record name 3-OXOPREGNEN-4-ENE-20-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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General Context and Significance of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Classification within Pregnane (B1235032) Steroid Metabolism and Chemistry

Pregn-4-ene-20-carboxaldehyde, 3-oxo- is classified as a pregnane steroid. This class is defined by a C21 carbon skeleton, named "pregnane." The systematic name for this compound is 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal. nih.gov

The nomenclature specifies key structural features:

Pregn-4-ene : Indicates the pregnane core with a double bond between carbons 4 and 5.

3-oxo : Refers to a ketone functional group at the C-3 position.

20-carboxaldehyde : Denotes an aldehyde group attached to carbon 20.

The molecule is an epimeric mixture, often designated as (20RS), indicating that the stereochemistry at the C-20 position can vary. ncats.io This structural feature is critical, as different stereoisomers can exhibit distinct biological activities and reactivity. The compound's core structure is closely related to progesterone (B1679170), which is chemically named Pregn-4-ene-3,20-dione. The primary difference is the presence of an aldehyde at C-20 instead of the ketone found in progesterone.

Table 1: Chemical Identification of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Identifier Value
IUPAC Name 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal nih.gov
CAS Number 24254-01-1 nih.gov
Molecular Formula C₂₂H₃₂O₂ nih.govfda.gov
Synonyms 3-Oxopregn-4-ene-20-carboxaldehyde, 20-Formylpregn-4-en-3-one, Progesterone Impurity I nih.govncats.iochemicalbook.com
InChI Key XVPJEGGIGJLDQK-ZRFCQXGJSA-N nih.govfda.gov

Historical Perspectives in Steroid Biochemistry and Organic Synthesis Research

The study of Pregn-4-ene-20-carboxaldehyde, 3-oxo- is rooted in the broader history of steroid synthesis and modification that flourished in the mid-20th century. Early synthetic strategies focused on the transformation of readily available steroid precursors. Foundational routes to this aldehyde involved starting with compounds like 21-hydroxy-20-methylpregn-4-en-3-one (B1587934) and employing methods such as copper-catalyzed air oxidation. smolecule.comchemicalbook.com

Its role as a synthetic intermediate became particularly evident in research aimed at creating novel steroid derivatives. For instance, a 1993 patent describes using 4-pregnen-3-one-20(beta)-carboxaldehyde, a stereoisomer of the compound, as the starting material for the synthesis of hydrazone and oxime derivatives. google.com This work highlights the aldehyde's utility as a chemical scaffold for generating new molecules with potential pharmacological applications. The patent itself references a 1954 procedure by Ercoli and Ruggieri for a related synthesis, underscoring the long-standing interest in this class of steroid intermediates. google.com The commercial availability of the compound from suppliers like Steraloids Inc. further facilitated its use in diverse research settings. google.com

Advanced Structural Elucidation and Stereochemical Characterization

Determining the precise three-dimensional structure and confirming the elemental composition of Pregn-4-ene-20-carboxaldehyde, 3-oxo- relies on a suite of advanced analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

In the context of this aldehyde, NMR would be critical for:

Confirming the Aldehyde Group : The proton of the aldehyde group (CHO) would produce a characteristic signal in the downfield region of the ¹H NMR spectrum.

Verifying the α,β-Unsaturated Ketone : The vinylic proton at C-4 would show a specific chemical shift, confirming the pregn-4-ene-3-oxo system.

Determining Stereochemistry at C-20 : The coupling constants and chemical shifts of the protons at and near the C-20 position would help in assigning the R or S configuration of the carboxaldehyde group, a crucial factor as different stereoisomers can have different reactivity.

The synthesis of derivatives, such as the formation of an oxime from the aldehyde, relies on techniques like Thin Layer Chromatography (TLC) for reaction monitoring, with final structural confirmation typically achieved via NMR and other spectral methods. google.com

Utilization of High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental formula of a compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, HRMS provides the exact mass, which serves as a definitive confirmation of its molecular formula, C₂₂H₃₂O₂. This is particularly valuable when analyzing complex biological or synthetic mixtures where multiple compounds with similar masses may be present. The precise measurement helps to eliminate ambiguity and ensure the correct compound is being identified.

Table 2: Computed Physical Properties of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Property Value Source
Average Mass 328.496 g/mol epa.gov
Monoisotopic Mass 328.24023 g/mol nih.govepa.gov
Molecular Weight 328.5 g/mol nih.gov

X-ray Crystallography of Pregn-4-ene-20-carboxaldehyde, 3-oxo- and Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid and establishing absolute stereochemistry. While a crystal structure for Pregn-4-ene-20-carboxaldehyde, 3-oxo- itself is not reported in publicly accessible databases, studies on closely related steroid derivatives are common.

Positional Significance as a Key Intermediate in Steroidogenic Pathways

Pregn-4-ene-20-carboxaldehyde, 3-oxo- occupies a position as a key intermediate, primarily in synthetic pathways, and potentially as a minor metabolite in biological systems. Its structure is analogous to progesterone, a central intermediate in steroidogenesis from which mineralocorticoids, glucocorticoids, androgens, and estrogens are derived.

The aldehyde functionality at C-20 makes it a branch point for various chemical transformations. smolecule.com It can be:

Oxidized to the corresponding carboxylic acid.

Reduced to the corresponding alcohol, 20-hydroxypregn-4-en-3-one.

Used in condensation reactions to form derivatives like imines, hydrazones, and oximes. google.com

In biological systems, enzymes such as 20-hydroxysteroid oxidoreductases catalyze the interconversion between a ketone/aldehyde and a hydroxyl group at the C-20 position. The metabolism of the related compound 20β-hydroxy-4-pregnen-3-one to progesterone has been demonstrated in rat uterine tissue, indicating the presence of enzymes that act on the C-20 functional group. nih.gov Therefore, Pregn-4-ene-20-carboxaldehyde, 3-oxo- can be viewed as a potential, albeit likely transient, intermediate in the metabolic grid of progesterone and its derivatives. Its primary significance, however, remains its established role as a versatile precursor in the laboratory synthesis of novel steroid molecules. smolecule.comgoogle.com

Chemical Synthesis Methodologies for Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo and Analogues

Total Synthesis Approaches to the Pregnane (B1235032) Skeleton

The complete, de novo synthesis of the pregnane framework is a formidable challenge in organic chemistry, requiring precise control over stereochemistry and reactivity across a multi-step sequence.

Retrosynthetic Analysis and Key Disconnections for the Pregnane Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.comleah4sci.com It involves breaking down a complex target molecule into simpler, commercially available starting materials by mentally cleaving bonds (disconnections) and converting functional groups (functional group interconversions, FGI). deanfrancispress.comnumberanalytics.com For the pregnane core, which features a fused four-ring system (three six-membered and one five-membered ring), this analysis reveals several strategic disconnections. nih.govyoutube.com

A common strategy involves disconnecting the molecule at key ring junctions, often leading back to simpler bicyclic or monocyclic precursors. nih.govyoutube.com For instance, a key disconnection might be made across the B-ring, breaking it down into an A-ring precursor and a C/D-ring fragment. The Johnson-Corey-Stork steroid synthesis, a classic example, utilizes a polyene cyclization, where a carefully constructed acyclic polyene is induced to fold and form the entire tetracyclic steroid nucleus in a single, biomimetic step. youtube.com This approach elegantly mimics the natural biosynthesis of steroids like lanosterol (B1674476) from squalene. youtube.com

Another powerful retrosynthetic strategy involves sequential ring closures, such as the Robinson annulation, to build the rings one by one. libretexts.org A typical retrosynthetic tree might start by simplifying the side chain at C-17, then disconnecting the D-ring, followed by the C, B, and A rings, ultimately leading to simple, often achiral, starting materials. slideshare.net The challenge lies in performing these transformations in the forward synthesis with high stereocontrol to establish the numerous chiral centers of the pregnane skeleton correctly. libretexts.org

Stereoselective Transformations and Chiral Pool Strategies for Side Chain Assembly

The construction of the steroid side chain, particularly establishing the stereocenter at the C-20 position, presents a significant synthetic hurdle often referred to as the 'C-20 problem'. blogspot.com The stereochemistry at this position is crucial for the biological activity of many pregnane derivatives.

Stereoselective Transformations: To control the stereochemistry, chemists employ a variety of stereoselective reactions. These include:

Nucleophilic Addition to C-20 Ketones: The addition of organometallic reagents to a 20-keto steroid can be directed by the existing stereochemistry of the steroid nucleus. Bulky reagents tend to add from the less hindered face, but the stereochemical outcome can be highly dependent on the specific reagent and reaction conditions. blogspot.com

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium, can hydrogenate a double bond in the side chain to create one or more stereocenters with high enantioselectivity. numberanalytics.com

Sigmatropic Rearrangements: Reactions like the smolecule.comacs.org-Wittig or Claisen rearrangement can be used to transfer chirality from an existing stereocenter to a new one in the side chain with predictable stereochemical outcomes. blogspot.com

Chiral Pool Synthesis: This strategy leverages the readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," to build complex molecules. wikipedia.orgnumberanalytics.com For steroid side chain synthesis, this can involve:

Using Chiral Building Blocks: Small, chiral molecules like amino acids, terpenes (e.g., α-pinene), or carbohydrates are used as starting materials. wikipedia.orgresearchgate.net Their inherent chirality is incorporated into the final side chain, avoiding the need for asymmetric reactions or resolutions. numberanalytics.comnih.gov

Incorporating Natural Products: In some cases, a degraded natural product that already contains a portion of the desired side chain with the correct stereochemistry can be utilized, streamlining the synthesis. numberanalytics.com For example, starting from enantiopure (-)-pantolactone has been used to construct parts of complex molecules. wikipedia.org

Protecting Group Chemistry and Chemoselectivity in Multi-Functionalized Steroids

Protecting groups are essential tools in the synthesis of complex molecules like steroids, which possess multiple reactive functional groups. wikipedia.org These groups temporarily mask a reactive site to prevent it from reacting while another part of the molecule is being modified. cem.com The key is chemoselectivity: protecting one functional group while leaving others available for reaction.

In the context of synthesizing Pregn-4-ene-20-carboxaldehyde, 3-oxo-, the key functional groups requiring management are the C-3 ketone, the C-4-C-5 double bond (an enone system), and the C-20 aldehyde. nih.gov

Common Protecting Groups in Steroid Synthesis:

Ketone Protection: Ketones, such as the one at C-3, are highly susceptible to nucleophilic attack. cem.com They are commonly protected as acetals or ketals (e.g., by reacting with ethylene (B1197577) glycol). libretexts.org These are stable to many reagents, including hydrides and organometallics, but are easily removed with aqueous acid. wikipedia.org Enol ethers or silyl (B83357) enol ethers can also serve as protecting groups for ketones. google.com

Hydroxyl Group Protection: If a synthesis involves hydroxyl intermediates, they must be protected to prevent unwanted oxidation or acylation. cem.com Common protecting groups include silyl ethers (like TBDMS), which offer a range of stabilities, and benzyl (B1604629) ethers, which are robust but can be removed under reductive conditions. libretexts.orgtandfonline.com

Aldehyde Protection: Aldehydes are generally more reactive than ketones. They can also be protected as acetals. If both a ketone and an aldehyde are present, selective protection can often be achieved by exploiting this reactivity difference.

The challenge in multi-functionalized steroids is the selective protection and deprotection. For example, the C-3 ketone in the target molecule is part of an α,β-unsaturated system, which has different reactivity compared to a saturated ketone. libretexts.org Synthesizing such a molecule requires a carefully orchestrated sequence of protection and deprotection steps to ensure that each reagent reacts only at the intended site. wikipedia.org

Semisynthesis from Abundant Steroidal Precursors

Given the complexity and cost of total synthesis, many steroids, including analogues of Pregn-4-ene-20-carboxaldehyde, 3-oxo-, are prepared by semisynthesis. This approach starts with abundant, structurally related natural products, such as progesterone (B1679170), diosgenin (B1670711), or stigmasterol, and chemically modifies them.

Derivatization Strategies for Naturally Occurring Pregnane Derivatives

Naturally occurring pregnanes and related steroids serve as versatile starting scaffolds for creating novel derivatives. nih.govresearchgate.net Derivatization involves applying known chemical reactions to modify the existing functional groups or the carbon skeleton.

For instance, progesterone, which shares the pregn-4-ene-3-one core with the target molecule, is a common starting material. wikipedia.org The C-20 ketone of progesterone can be transformed into the C-20 carboxaldehyde. This can be achieved through various multi-step sequences, potentially involving the formation of an intermediate like a cyanohydrin, which is then converted to the aldehyde. google.com

Other derivatization strategies include:

Introduction of Heteroatoms: Nitrogen-containing rings like triazoles or imidazoles can be introduced, often at the side chain, to create compounds with potential pharmacological activity. nih.gov

Esterification/Etherification: Hydroxyl groups on natural pregnane precursors can be esterified or etherified to produce a wide array of derivatives with modified properties. mdpi.com

Skeletal Rearrangements: Under certain conditions, the steroid skeleton itself can be rearranged, for example, to create D-homo-androsta derivatives. nih.gov

These strategies allow for the creation of a diverse library of pregnane analogues from a single, readily available precursor, facilitating the exploration of structure-activity relationships.

Chemoenzymatic Synthesis of Pregn-4-ene-20-carboxaldehyde, 3-oxo-

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. For a molecule like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, this approach offers a promising route, starting from readily available steroid precursors such as progesterone. A plausible chemoenzymatic pathway could involve the biocatalytic modification of the C-17 side chain of a pregnane steroid.

The introduction of the 20-carboxaldehyde group is a critical transformation. While a direct enzymatic conversion of a C-20 methyl or ketone group to an aldehyde in a single step is not commonly reported, a multi-step biocatalytic sequence can be envisioned. One potential route involves the use of cytochrome P450 monooxygenases (P450s) or other hydroxylases to introduce a hydroxyl group at the C-21 position of a suitable pregnane precursor, such as progesterone. nih.gov This 21-hydroxyprogesterone (11-deoxycorticosterone) can then be enzymatically oxidized to the corresponding aldehyde.

Another key enzymatic transformation relevant to the synthesis of pregnane analogues is the stereospecific reduction of the C-20 ketone. For instance, strains of Rhodococcus have been shown to reduce the C-20 carbonyl group of cortisone (B1669442) and hydrocortisone, yielding the 20β-hydroxy derivatives. mdpi.com This demonstrates the feasibility of enzymatic modifications at the C-20 position, which is crucial for the synthesis of various pregnane analogues.

The formation of the core Pregn-4-ene-3-one structure is often accomplished through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-Δ4 isomerase, which convert Δ5-3β-hydroxysteroids into the corresponding Δ4-3-keto steroids. This enzymatic step is a cornerstone in the biosynthesis of most steroid hormones.

A potential, though less direct, biocatalytic approach to the C-20 aldehyde functionality could involve enzymes capable of side-chain cleavage. While typically used to remove the side chain entirely, engineered versions of these enzymes could potentially be tailored to perform a more controlled oxidation. For example, enzymes involved in the side-chain cleavage of cholesterol to form pregnenolone (B344588) could be engineered for this purpose. rsc.org

Aldolases, particularly those from microorganisms like Mycobacterium neoaurum, represent another class of enzymes with the potential for C-C bond formation at the C-20 position, which could be a key step in constructing the carboxaldehyde side chain from a C-17 precursor.

The efficiency and specificity of biocatalytic steps can be significantly enhanced through enzyme engineering and directed evolution. These techniques allow for the modification of enzymes to improve their activity towards non-natural substrates, increase their stability, and alter their regioselectivity and stereoselectivity. caltech.edunih.govyoutube.comacs.org

Directed Evolution of Cytochrome P450s:

Cytochrome P450s are highly versatile enzymes capable of hydroxylating a wide range of substrates, including steroids. However, their natural substrate specificity may not be optimal for the synthesis of a specific target molecule. Directed evolution has been successfully used to engineer P450s for specific hydroxylation patterns on the steroid nucleus and side chain. For example, a mutant of CYP154C5, F92A, was shown to hydroxylate progesterone at the C-21 position, a key step towards the synthesis of C-21 functionalized pregnanes. nih.govconsensus.appconsensus.app Further evolution of such an enzyme could improve the yield and selectivity of this reaction.

Interactive Data Table: Examples of Directed Evolution of Steroid-Modifying Enzymes

EnzymeWild-Type ActivityEngineered ActivityFold ImprovementTarget Compound Class
CYP106A2 15β-hydroxylation of progesterone11α-hydroxylation of progesterone108-fold increase in kcat/Km11α-hydroxyprogesterone
CYP154C5 (F92A mutant) 16α-hydroxylation of progesterone21-hydroxylation of progesteroneAltered regioselectivity11-deoxycorticosterone
P450 BM-3 Fatty acid hydroxylationEpoxidation of 16,17-double bond in progesteroneNovel activity16,17-epoxysteroids

Directed Evolution of Aldolases:

Aldolases are crucial for forming carbon-carbon bonds. Directed evolution can be employed to broaden their substrate scope to accept steroid molecules and catalyze the formation of the 20-carboxaldehyde group. This would involve creating libraries of mutant aldolases and screening them for the desired activity on a pregnane precursor.

Sustainable and Green Chemistry Principles in Pregnane Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. researchgate.netsyrris.com The synthesis of pregnane derivatives is no exception, with a focus on minimizing waste, using renewable feedstocks, and employing safer solvents and reagents. nih.gov

Biocatalysis is a cornerstone of green chemistry in steroid synthesis. google.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption. They are also biodegradable and can often be used in aqueous media, reducing the need for volatile organic solvents.

Green Chemistry Metrics in Steroid Synthesis:

To quantify the "greenness" of a chemical process, several metrics have been developed, including Atom Economy (AE) and the Environmental Factor (E-Factor). primescholars.comchembam.commdpi.com

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. A higher AE indicates a more efficient and less wasteful process.

Environmental Factor (E-Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. libretexts.org

The pharmaceutical industry, including steroid manufacturing, has historically high E-Factors, often ranging from 25 to over 100, due to complex multi-step syntheses and extensive use of solvents for reactions and purifications. syrris.com Chemoenzymatic routes can significantly improve these metrics by reducing the number of steps, increasing selectivity, and minimizing the use of protecting groups and hazardous reagents.

Interactive Data Table: Typical E-Factors in the Chemical Industry

Industry SectorAnnual Production (tonnes)E-Factor (kg waste/kg product)
Oil Refining1,000,000 - 100,000,000< 0.1
Bulk Chemicals10,000 - 1,000,000< 1 - 5
Fine Chemicals100 - 10,0005 - >50
Pharmaceuticals 10 - 1,000 25 - >100

The use of flow chemistry, where reactions are carried out in continuous-flow reactors, is another green chemistry principle applicable to pregnane synthesis. Flow chemistry allows for better control over reaction parameters, improved safety, and can be readily coupled with immobilized enzymes for continuous biocatalytic processes.

Advanced Analytical Methodologies for Detection and Quantification of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Chromatographic Techniques for Separation and Purification in Complex Matrices

Chromatography is the cornerstone for isolating Pregn-4-ene-20-carboxaldehyde, 3-oxo- from complex biological or synthetic matrices. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of steroids due to its versatility and applicability to non-volatile and thermally labile compounds. psu.edu For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, which is identified as Progesterone (B1679170) Impurity I by the European Pharmacopoeia, HPLC combined with Ultraviolet (UV) detection is a standard method for purity assessment. ncats.io Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The chromophore associated with the α,β-unsaturated ketone in the A-ring of the steroid allows for sensitive UV detection.

Methodologies for related progestins often use a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water gradients. nih.gov Detection via a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Representative HPLC Conditions for Steroid Analysis

Parameter Typical Conditions Purpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water Elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard analytical flow for good separation.
Detector UV/Vis or Photodiode Array (PDA) Detection and quantification based on light absorbance.
Wavelength ~240-254 nm Corresponds to the absorbance maximum of the α,β-unsaturated ketone. google.com

| Temperature | Ambient or controlled (e.g., 35-40 °C) | Ensures reproducible retention times. gimitec.com |

This table presents generalized conditions for steroid analysis, adaptable for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Gas Chromatography (GC) is another powerful technique for steroid analysis, though it often requires chemical derivatization to increase the volatility and thermal stability of the analytes. psu.edu For a compound like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, both the aldehyde and ketone functional groups may require protection, for instance, through oximation or silylation.

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms. While robust and reliable, it may lack the sensitivity required for trace-level analysis in complex biological samples. mdpi.com Capillary SFC has been successfully coupled with FID for steroid separation. psu.edu

Electron Capture Detection (ECD): ECD is a highly sensitive detector for compounds containing electronegative atoms, such as halogens. To utilize ECD for Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a derivatization step using a halogen-containing reagent like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) is necessary. researchgate.net This reaction targets the aldehyde group, creating a PFBHA-oxime derivative that is highly responsive to ECD, enabling very low detection limits. psu.eduresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the separation of stereoisomers, a significant challenge in steroid analysis. gimitec.com The use of supercritical CO2 as the primary mobile phase results in low viscosity and high solute diffusivity, which allows for faster separations and higher efficiency compared to HPLC. selvita.comnih.gov SFC is particularly advantageous for chiral separations, which are crucial as the biological activity of steroids can be highly dependent on their stereochemistry. gimitec.comchromatographyonline.com

The aldehyde at the C-20 position of Pregn-4-ene-20-carboxaldehyde, 3-oxo- can exist as different isomers, making chiral separation methods relevant. SFC, especially when coupled with chiral stationary phases (CSPs), provides excellent resolution for such isomers. gimitec.comchromatographyonline.comresearchgate.net The addition of a small amount of an organic modifier, such as methanol, is often necessary to elute more polar compounds. psu.edumdpi.com

Table 2: Comparison of SFC and HPLC for Isomer Separations

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO2 with organic modifiers Organic solvents and aqueous buffers
Analysis Time Faster due to low viscosity and high flow rates selvita.com Generally longer analysis times
Resolution Often provides superior resolution for isomers gimitec.comnih.gov Can be challenging for complex isomer mixtures
Solvent Usage "Greener" with significantly less organic solvent waste selvita.com Generates more toxic solvent waste

| Applications | Ideal for chiral and diastereomeric separations gimitec.comhplc.eu | Widely used but may not resolve all isomers |

Mass Spectrometry (MS) Techniques for Definitive Structural Confirmation and Absolute Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of Pregn-4-ene-20-carboxaldehyde, 3-oxo-, providing molecular weight information and structural details that are essential for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. The molecule of Pregn-4-ene-20-carboxaldehyde, 3-oxo- contains two carbonyl groups (a ketone at C-3 and an aldehyde at C-20) which influence its fragmentation under Collision-Induced Dissociation (CID).

Expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and aldehydes. libretexts.orgyoutube.com This can result in the loss of the aldehyde group (-CHO) or other characteristic fragments from the steroid backbone.

McLafferty Rearrangement: Aldehydes and ketones with accessible gamma-hydrogens can undergo this characteristic rearrangement, though its occurrence depends on the specific stereochemistry and conformational flexibility of the steroid ring system. youtube.com

Dehydration: Loss of water molecules (H₂O) from the steroid ring structure is a common fragmentation pattern observed in the mass spectra of steroids.

These fragmentation patterns create a unique mass spectral fingerprint that allows for the specific identification of the compound even in the presence of other structurally similar steroids.

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significantly higher resolution, speed, and sensitivity compared to conventional HPLC. youtube.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful platform for the high-throughput, sensitive, and robust quantification of steroids like Pregn-4-ene-20-carboxaldehyde, 3-oxo-. nih.govnih.gov

UPLC-MS/MS methods for related steroids like progesterone have been developed and validated for clinical and research applications. nih.govnews-medical.neteurofins.com These methods often involve simple sample preparation, such as protein precipitation, and have very short analytical run times, often under 6.5 minutes. nih.govnews-medical.net The high selectivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of the target analyte with minimal interference from the sample matrix. nih.gov Such methods report excellent linearity and low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range, making them suitable for analyzing trace amounts of the compound. nih.gov

Table 3: Performance Characteristics of UPLC-MS/MS for Progestin Analysis

Parameter Typical Performance Reference
Run Time < 6.5 minutes nih.gov
Sample Preparation Protein Precipitation eurofins.com
Lower Limit of Quantification (LLOQ) 25 pg/mL nih.gov
Linearity (R²) > 0.998 nih.gov
Intra-day Precision (CV%) < 15.3% eurofins.com
Inter-day Precision (CV%) < 15.0% nih.gov

| Accuracy (RE%) | -13.7% to 14.0% | nih.gov |

This table summarizes typical performance data from UPLC-MS/MS methods for progesterone and related compounds, demonstrating the capabilities applicable to Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a primary or reference method for the absolute quantification of organic molecules, including steroids, due to its high accuracy and precision. The principle of IDMS involves the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a possible isotopically labeled internal standard would be, for example, ¹³C₃-Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

The methodology involves adding a known amount of the labeled internal standard to the sample prior to any extraction or cleanup procedures. The labeled standard is chemically identical to the endogenous (unlabeled) analyte and thus behaves identically during sample preparation and analysis, correcting for any losses that may occur. After extraction and purification, the sample is analyzed by mass spectrometry, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. This ratio is then used to calculate the exact concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. nih.govresearchgate.net

The use of IDMS effectively minimizes the impact of matrix effects and variations in instrument response, making it the "gold standard" for obtaining highly accurate and traceable quantitative data. nih.govnih.gov While a specific IDMS method for Pregn-4-ene-20-carboxaldehyde, 3-oxo- is not extensively documented in public literature, a validated procedure would likely follow established protocols for similar steroids like progesterone. nih.govnih.gov

Table 1: Representative Parameters for IDMS Analysis of a C21 Steroid Aldehyde

ParameterDescription
Analyte Pregn-4-ene-20-carboxaldehyde, 3-oxo-
Internal Standard ¹³C₃-Pregn-4-ene-20-carboxaldehyde, 3-oxo-
Instrumentation Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electron Ionization (EI) for GC-MS; Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS
Mass Transitions (MRM) Hypothetical m/z transitions would be selected for the analyte (e.g., precursor ion > product ion) and the internal standard (e.g., [precursor ion+3] > [product ion+3])
Quantification Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Note: The data in this table is representative and based on established IDMS methods for structurally similar steroids due to the limited availability of specific experimental data for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be instrumental in studies involving isotopic labeling. While mass spectrometry detects the mass difference due to isotopic substitution, NMR can directly observe the labeled nuclei (e.g., ¹³C or ²H) and provide information about their exact location within the molecular structure. This is crucial for confirming the correct synthesis of isotopically labeled standards used in IDMS.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic compounds, including steroids, with direct traceability to the International System of Units (SI). Unlike chromatographic methods that rely on reference standards of the same compound, qNMR can determine the concentration of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified reference material (CRM) with a known concentration, which is added to the sample as an internal calibrant.

For Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a qNMR analysis would involve dissolving a precisely weighed amount of the compound and a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay. The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal of the analyte to that of the internal standard. This technique is highly accurate and does not require an identical reference standard of the analyte.

Advanced NMR Pulse Sequences for Complex Structural Assignment

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Pregn-4-ene-20-carboxaldehyde, 3-oxo-

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C-3~199.5-
C-4~124.0~5.7
C-5~171.0-
C-18~13.5~0.7
C-20~55.0~2.5
C-21~205.0~9.6 (aldehyde H)
C-22~25.0~1.1 (methyl H)

Note: The data in this table is predictive and based on known NMR data for progesterone and other pregnane (B1235032) derivatives due to the lack of publicly available experimental data for the specific compound. Actual chemical shifts may vary. bmrb.ioresearchgate.netnih.govresearchgate.net

Hyphenated Techniques in Biological and Environmental Samples (Excluding Human Clinical Samples)

Hyphenated techniques, which couple a separation method with a detection method, are the workhorses for the analysis of trace levels of steroids in complex matrices such as animal tissues, soil, and water.

GC-MS and LC-MS Method Development for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for steroid analysis. For a compound like Pregn-4-ene-20-carboxaldehyde, 3-oxo-, a derivatization step is often necessary to increase its volatility and thermal stability for GC analysis. nih.govrestek.com Common derivatizing agents include silylating reagents (e.g., BSTFA) that convert hydroxyl and keto groups into more volatile trimethylsilyl (B98337) (TMS) ethers and enol-ethers. Method development involves optimizing the GC temperature program for adequate separation from other steroids and matrix components, as well as selecting appropriate precursor and product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem MS (MS/MS) for high selectivity and sensitivity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-tandem MS (LC-MS/MS), has become the preferred method for steroid analysis due to its high sensitivity and specificity without the need for derivatization in many cases. nih.govresearchgate.netnih.govnih.gov Method development for Pregn-4-ene-20-carboxaldehyde, 3-oxo- would focus on:

Column Chemistry: Reversed-phase columns (e.g., C18, C8) are commonly used for steroid separations.

Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization, is typical.

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are the most common sources for steroid analysis, with the choice depending on the specific analyte and matrix. nih.gov

MS/MS Parameters: Optimization of precursor and product ion transitions (MRM) is crucial for selective and sensitive quantification.

Table 3: Representative GC-MS and LC-MS/MS Parameters for Trace Analysis of a C21 Steroid Aldehyde

ParameterGC-MSLC-MS/MS
Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)Reversed-phase C18 column
Derivatization Silylation (e.g., MSTFA)Typically not required
Ionization Electron Ionization (EI)ESI or APCI
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Hypothetical m/z Transition e.g., [M-TMS]+ > fragment ione.g., [M+H]+ > fragment ion
Typical Retention Time 15-30 minutes5-15 minutes

Note: The data in this table is representative and based on established methods for structurally similar steroids due to the limited availability of specific experimental data for Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Sample Preparation and Matrix Effects in Pregnane Analysis

The analysis of trace levels of Pregn-4-ene-20-carboxaldehyde, 3-oxo- in complex matrices like animal tissues, soil, or water necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analyte. arborassays.comfrontiersin.orgnih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample matrix.

Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., C18, polymeric) to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of organic solvent. nih.govnih.govsepscience.com This is a widely used and effective method for cleaning up complex samples before LC-MS or GC-MS analysis. nih.govsepscience.com

Matrix effects are a significant challenge in trace analysis, particularly with LC-MS using ESI. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove as many interfering compounds as possible. sepscience.com

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help to compensate for matrix effects.

Use of Isotope-Labeled Internal Standards: As discussed in the IDMS section, this is the most effective way to correct for matrix effects, as the internal standard is affected in the same way as the analyte.

Table 4: Typical Recovery Rates for Steroid Analysis in Environmental Samples using SPE

MatrixAnalyte ClassTypical Recovery (%)
River WaterProgestins71 - 124
Wastewater EffluentProgestins71 - 113
SoilAndrogens & Progestogens75 - 110
Animal TissueVarious Steroids87 - 101

Source: Adapted from various studies on steroid analysis in environmental and biological matrices. nih.govunipv.it

Enzymatic Interactions and Mechanistic Studies Involving Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo

Substrate Recognition and Binding Dynamics with Steroidogenic Enzymes

The recognition of Pregn-4-ene-20-carboxaldehyde, 3-oxo- by enzymes is dictated by its progesterone-like scaffold. In humans, progesterone (B1679170) metabolism is complex, involving numerous cytochrome P450 (CYP) enzymes and reductases. mdpi.com Key enzymes such as CYP17A1 (17α-hydroxylase), CYP21A2 (21-hydroxylase), and CYP3A4 (6β-hydroxylase) catalyze critical hydroxylation reactions on the steroid nucleus. mdpi.com While direct studies on Pregn-4-ene-20-carboxaldehyde, 3-oxo- are limited, its structure suggests it could be a substrate or modulator for these enzymes.

In microbial systems, particularly within Actinobacteria like Mycobacterium tuberculosis, steroid degradation is a well-defined process essential for pathogenesis. nih.gov These pathways are responsible for breaking down cholesterol and other steroids, and they possess enzymes capable of recognizing the pregnane (B1235032) skeleton. Enzymes involved in the initial steps of progesterone degradation, such as various hydroxylases and dehydrogenases, are expected to recognize Pregn-4-ene-20-carboxaldehyde, 3-oxo-. nih.govnih.govaensiweb.com For instance, microbial pathways are known to produce this compound via aldolase (B8822740) activity, indicating specific enzymatic recognition of the steroid side chain. smolecule.com

Furthermore, proteins like the Progesterone Receptor Membrane Component 1 (PGRMC1) have been identified as modulators of CYP activity. mdpi.comnih.gov PGRMC1 can bind to multiple CYP isoforms, influencing their metabolic function, and could therefore play a role in the binding and transformation dynamics of progesterone analogs like Pregn-4-ene-20-carboxaldehyde, 3-oxo-. mdpi.comresearchgate.net

Detailed Enzyme Kinetics and Turnover Rates for Relevant Biotransformations

Specific enzyme kinetic data, such as Michaelis-Menten constants (Kₘ) and catalytic turnover rates (kcat), for Pregn-4-ene-20-carboxaldehyde, 3-oxo- as a substrate are not extensively documented in publicly available literature. However, kinetic analyses of homologous enzymes acting on structurally related steroid metabolites provide insight into the efficiency of these biotransformations.

A relevant example comes from the study of steroid catabolism in Mycobacterium abscessus. This bacterium possesses a hydrolase, HsaD, which is critical for the breakdown of the steroid ring system. semanticscholar.org While not acting on Pregn-4-ene-20-carboxaldehyde, 3-oxo- directly, HsaD processes downstream metabolites of steroid degradation. Kinetic analysis of HsaD from M. abscessus (HsaDMab) and M. tuberculosis (HsaDMtb) with various steroid meta-cleavage products (MCPs) illustrates the catalytic efficiencies of such enzymes.

Interactive Data Table: Kinetic Parameters of Mycobacterial HsaD Enzymes with Steroid Metabolites

The following table presents kinetic data for the enzyme HsaD with various steroid substrates, illustrating the catalytic efficiency of enzymes involved in steroid degradation pathways. Data for Pregn-4-ene-20-carboxaldehyde, 3-oxo- is not available but these values for related compounds are representative of the analyses performed.

EnzymeSubstratekcat (s⁻¹)Kₘ (µM)kcat/Kₘ (M⁻¹s⁻¹)
HsaD (M. abscessus)3,4-DHSA-CoA3.6 ± 0.119 ± 1(1.9 ± 0.1) x 10⁵
HsaD (M. abscessus)4,9-DHSA0.81 ± 0.0219 ± 2(4.3 ± 0.5) x 10⁴
HsaD (M. tuberculosis)3,4-DHSA-CoA0.97 ± 0.05170 ± 20(5.7 ± 0.8) x 10³
HsaD (M. tuberculosis)4,9-DHSA0.14 ± 0.0137 ± 6(3.8 ± 0.7) x 10³

Data sourced from studies on Mycobacterium abscessus steroid catabolism. semanticscholar.org

This data demonstrates that mycobacterial enzymes are highly efficient at processing complex steroid intermediates, with specificity constants (kcat/Kₘ) in the range of 10³ to 10⁵ M⁻¹s⁻¹. It is plausible that enzymes responsible for the biotransformation of Pregn-4-ene-20-carboxaldehyde, 3-oxo- would exhibit similar kinetic profiles.

Allosteric Regulation and Enzyme Modulation by Steroid Ligands

The activity of steroidogenic enzymes is often subject to complex regulatory mechanisms, including modulation by other proteins and ligands. Progesterone Receptor Membrane Component 1 (PGRMC1) serves as a prime example of a protein that modulates the activity of drug- and steroid-metabolizing CYPs. nih.gov

Research has shown that PGRMC1 can physically interact with several CYP enzymes, including CYP3A4, and with Cytochrome P450 Reductase (CPR), the essential electron donor for microsomal CYPs. nih.govresearchgate.net The binding of PGRMC1 to CPR can be competitive with the binding of a CYP enzyme, suggesting a mechanism where PGRMC1 can titrate the available reductase, thereby inhibiting the activity of certain CYPs. nih.gov Conversely, for other enzymes like CYP51 (involved in sterol biosynthesis), PGRMC1 acts as an activator. nih.gov This dual regulatory function highlights a sophisticated layer of control over steroid metabolism that is dependent on the specific CYP isoform and the cellular context. As a progesterone analog, Pregn-4-ene-20-carboxaldehyde, 3-oxo- could potentially influence or be influenced by this PGRMC1-mediated regulatory system.

Structural Biology of Enzymes Interacting with Pregn-4-ene-20-carboxaldehyde, 3-oxo-

There are no reported crystal or cryo-EM structures of an enzyme in a complex with Pregn-4-ene-20-carboxaldehyde, 3-oxo-. However, structural studies of key enzymes from steroid metabolic pathways provide crucial templates for understanding such interactions. The crystal structure of HsaD, a meta-cleavage product (MCP) hydrolase from M. tuberculosis, has been solved to high resolution. nih.govresearchgate.net This enzyme is essential for the survival of the bacterium in macrophages and catalyzes a carbon-carbon bond cleavage in a downstream cholesterol metabolite. nih.govnih.gov Structures of an inactive mutant of HsaD have also been determined in complex with steroid-derived substrates, providing a clear snapshot of substrate binding. nih.gov These structural data are fundamental for understanding how enzymes accommodate and process bulky steroid molecules.

The structural analysis of HsaD from M. tuberculosis reveals important features relevant to steroid recognition. The enzyme belongs to the α/β-hydrolase superfamily and utilizes a canonical Ser-His-Asp catalytic triad (B1167595) (Ser114, Asp241, and His269) to perform hydrolysis. researchgate.net

A key finding is that the active site cleft of HsaD is significantly larger than that of related hydrolases that act on smaller aromatic compounds. researchgate.net This expanded volume is a clear structural adaptation to accommodate the bulky, polycyclic steroid substrates. researchgate.net This architectural feature is likely common among enzymes that have evolved to process steroids. Therefore, any enzyme that recognizes Pregn-4-ene-20-carboxaldehyde, 3-oxo- would be expected to possess a similarly spacious binding pocket, with specific residues positioned to interact with the ketone, double bond, and the distinct C-20 carboxaldehyde group of the ligand.

Computational Enzymology and Molecular Dynamics Simulations

While specific computational studies focused on the interaction of Pregn-4-ene-20-carboxaldehyde, 3-oxo- with enzymes are not widely published, the available structural data for homologous enzymes provides a strong foundation for such research. The crystal structure of HsaD, for example, offers a direct template for "rational ligand design" and computational approaches like molecular docking and molecular dynamics (MD) simulations. nih.gov

These computational methods can be used to:

Predict Binding Poses: Docking algorithms can predict the likely orientation of Pregn-4-ene-20-carboxaldehyde, 3-oxo- within the active site of a target enzyme like a CYP or a hydrolase.

Estimate Binding Affinity: Simulation techniques can be used to calculate the free energy of binding, providing an estimate of the affinity between the ligand and the enzyme.

Simulate Catalytic Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) simulations can model the enzymatic reaction itself, elucidating the transition states and the roles of key active site residues.

Such studies are instrumental in designing novel enzyme inhibitors, which for pathogenic organisms like M. tuberculosis, could lead to the development of new therapeutic agents targeting steroid metabolism. nih.gov

Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms involving steroid molecules are predominantly catalyzed by two major families of enzymes: the cytochrome P450 (CYP) superfamily and the hydroxysteroid dehydrogenases (HSDs). These enzymes are responsible for the diverse transformations of the steroid nucleus, including hydroxylations, oxidations, and reductions, which are critical for the synthesis of hormones such as cortisol and aldosterone (B195564).

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme. gosset.aiwikipedia.orgyoutube.com This process involves three sequential monooxygenase reactions that hydroxylate and ultimately cleave the cholesterol side chain. wikipedia.orgnih.gov Given that "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" possesses the characteristic C21 steroid backbone, it is plausible that it could serve as a substrate for enzymes further down the steroidogenic pathway.

Subsequent modifications to the pregnane skeleton are carried out by various enzymes. For instance, 21-hydroxylase (CYP21A2) is a key enzyme that introduces a hydroxyl group at the C21 position of progesterone and 17α-hydroxyprogesterone. youtube.com The presence of a carboxaldehyde group at C20 in "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" suggests it might be a product of or an intermediate in side-chain modifications.

The conversion of C11-hydroxy steroids to their C11-oxo counterparts is catalyzed by 11β-hydroxysteroid dehydrogenase isozymes (11βHSD1 and 11βHSD2), with the reverse reaction also being possible. researchgate.net Studies on various C21 steroids have shown that the interconversion between C11-hydroxy and C11-oxo forms is a crucial regulatory step. researchgate.net

Enzyme FamilyGeneral Reaction MechanismPotential Relevance to Pregn-4-ene-20-carboxaldehyde, 3-oxo-
Cytochrome P450 (CYP) Monooxygenation (hydroxylation, oxidation)Potential substrate for hydroxylation at various positions, or further oxidation of the C20-aldehyde.
Hydroxysteroid Dehydrogenases (HSDs) Interconversion of hydroxyl and keto groupsThe 3-oxo group could be a target for reduction by an HSD isozyme.

Prediction of Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction between a steroid and an enzyme is dictated by the three-dimensional structure of the enzyme's active site and the specific chemical features of the steroid molecule. The substrate-binding sites of steroidogenic enzymes are tailored to accommodate the general steroid scaffold, but subtle differences in these sites confer substrate specificity.

For example, human CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) share high sequence identity but have distinct catalytic activities due to variations in their substrate-binding pockets. nih.gov The active site of CYP11B2 is noted to be more spacious, which allows it to accommodate and position its substrate for the multiple hydroxylation steps required for aldosterone synthesis. nih.gov The presence of a C20-carboxaldehyde group in "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" would significantly influence its fit and orientation within such active sites. This aldehyde group could potentially form hydrogen bonds or other interactions with active site residues, which would differ from the interactions of a typical methyl ketone found at C20 in progesterone.

Furthermore, the potential for a compound to act as an enzyme inhibitor is also a critical area of study. Some molecules can bind tightly to the active site, blocking the entry of the natural substrate. For instance, dexfadrostat is a potent inhibitor of CYP11B2, coordinating with the catalytic heme iron within the substrate-binding pocket. nih.gov The specific stereochemistry and functional groups of an inhibitor are crucial for its potency and selectivity. The aldehyde at C20 of "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" could potentially interact with the heme group or other critical residues in the active site of a CYP enzyme, possibly leading to inhibitory activity.

The metabolism of C21 steroids by enzymes like 11βHSD2 can lead to a reduction in their agonistic activity at steroid receptors. mdpi.com Therefore, the enzymatic conversion of "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" could be a mechanism to modulate its biological activity.

Structural Feature of Pregn-4-ene-20-carboxaldehyde, 3-oxo-Potential Enzyme InteractionPredicted Outcome
Pregn-4-ene-3-one scaffold Binding to the active site of various steroidogenic enzymes (CYPs, HSDs).Potential to act as a substrate or inhibitor.
C20-carboxaldehyde Interaction with active site residues, potentially the heme iron in CYP enzymes.Could influence substrate positioning and catalytic outcome; may confer inhibitory properties.
3-oxo group Potential for reduction by 3-hydroxysteroid dehydrogenases.Conversion to a 3-hydroxy metabolite with potentially altered biological activity.

Role of Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo As a Precursor and Intermediate in Chemical Transformations

Precursor in the Synthesis of Biologically Active Steroids and Derivatives

The structural similarity of Pregn-4-ene-20-carboxaldehyde, 3-oxo- to progesterone (B1679170) and other steroid hormones makes it a valuable precursor for synthesizing a range of biologically active steroids. smolecule.com Its inherent steroid skeleton is a foundational element that chemists can modify to produce derivatives with specific biological functions for research applications.

Conversion to Other Pregnane (B1235032) Steroid Hormones and Neurosteroids (In vitro/Animal Models)

The pregnane skeleton of Pregn-4-ene-20-carboxaldehyde, 3-oxo- is a versatile scaffold for the synthesis of various pregnane-based hormones and neurosteroids. For instance, the 3-oxo group can be a target for reduction to a hydroxyl group, a key step in the synthesis of certain neuroactive steroids. One such example is the conversion of progesterone to 3α-hydroxy-4-pregnen-20-one (3αHP), a neurosteroid with known anxiolytic and analgesic properties, which is facilitated by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov While direct conversion of Pregn-4-ene-20-carboxaldehyde, 3-oxo- to 3αHP is not explicitly detailed in the provided search results, the established enzymatic transformation of the closely related progesterone highlights a potential pathway for similar conversions. nih.gov The synthesis of such neurosteroids is crucial for studying their roles in regulating gonadotropin-releasing hormone (GnRH) activity and their potential region-specific production in the brain. nih.gov

The general pathway for steroidogenesis involves the conversion of cholesterol to pregnenolone (B344588), which then serves as a precursor for various steroid hormones, including progesterone. nih.govnih.gov Enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B2) are responsible for the conversion of the hydroxyl group at carbon 3 to a keto group and isomerization of the double bond, critical steps in the formation of the 3-oxo-pregn-4-ene structure. nih.gov This highlights the natural biosynthetic relevance of the core structure of Pregn-4-ene-20-carboxaldehyde, 3-oxo-.

Derivatization for Biochemical and Pharmacological Research (Excluding Human Clinical Applications)

The aldehyde and ketone functionalities of Pregn-4-ene-20-carboxaldehyde, 3-oxo- are prime targets for derivatization to create novel compounds for biochemical and pharmacological investigation. A significant derivatization involves the conversion of the aldehyde and ketone groups into oximes. smolecule.com For example, the synthesis of 3-oxo-pregn-4-ene-20β-carboxaldehyde dioxime has been documented. smolecule.comncats.io This transformation introduces new functional groups that can alter the molecule's biological activity and provide sites for further chemical modification. smolecule.com

Another example of derivatization is the formation of a hydrazone. The reaction of 4-pregnen-3-one-20(beta)-carboxaldehyde with 1,1-dimethylhydrazine (B165182) yields pregn-4-en-3-oxo-20(beta)-carboxaldehyde N,N-dimethylhydrazone. google.com Such derivatives are synthesized to explore their potential as inhibitors of enzymes involved in androgen synthesis, like 17α-hydroxylase/C17,20-lyase. google.com These studies are vital for understanding the structure-activity relationships of steroid-based enzyme inhibitors.

The following table summarizes key derivatization reactions of Pregn-4-ene-20-carboxaldehyde, 3-oxo- for research purposes:

Starting MaterialReagent(s)ProductResearch Application
4-pregnen-3-one-20(beta)-carboxaldehydeHydroxylamine (B1172632) hydrochloride, Sodium acetate4-pregnene-3-oxo-20(beta)-carboxaldehyde oximeAndrogen synthesis inhibition studies
4-pregnen-3-one-20(beta)-carboxaldehyde1,1-DimethylhydrazinePregn-4-en-3-oxo-20(beta)-carboxaldehyde N,N-dimethylhydrazoneAndrogen synthesis inhibition studies
Pregn-4-ene-20-carboxaldehyde, 3-oxo-Not specified3-Oxo-pregn-4-ene-20beta-carboxaldehyde dioximeIntroduction of new functional groups for potential biological activity

Intermediate in Complex Organic Synthesis Beyond Steroids

While primarily recognized for its role in steroid chemistry, the structural features of Pregn-4-ene-20-carboxaldehyde, 3-oxo- can be leveraged in more complex organic syntheses that may extend beyond the realm of traditional steroid derivatives. The aldehyde group can participate in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. For instance, aldehydes are key starting materials in reactions like the Wittig reaction to form alkenes, which can then be further manipulated. researchgate.net

Although specific examples of Pregn-4-ene-20-carboxaldehyde, 3-oxo- being used in the total synthesis of non-steroidal natural products are not prevalent in the provided search results, its potential as a chiral building block is significant. The rigid, well-defined stereochemistry of the steroid nucleus can be used to control the stereochemical outcome of reactions at the aldehyde side chain, a valuable strategy in asymmetric synthesis.

Stereoselective Reactions Initiated by the Aldehyde Moiety

The aldehyde group at the C-20 position is a key functional handle for initiating stereoselective transformations. The stereochemistry of the pregnane core can influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl. This inherent stereocontrol is a powerful tool in asymmetric synthesis.

For example, the reduction of the aldehyde can lead to the formation of a new stereocenter at C-20. The choice of reducing agent can influence the stereochemical outcome, leading to either the (20S) or (20R) alcohol. While specific studies on the stereoselective reduction of Pregn-4-ene-20-carboxaldehyde, 3-oxo- are not detailed, the principles of stereoselective reductions of aldehydes on steroid side chains are well-established.

Furthermore, the aldehyde can undergo condensation reactions to form imines or enamines, which can then participate in stereoselective alkylation or cycloaddition reactions. The synthesis of hydrazone and oxime derivatives, as mentioned earlier, are examples of such condensation reactions. google.com The geometry of the resulting C=N double bond can be influenced by the steric environment of the steroid nucleus, which in turn can direct subsequent reactions.

Reactivity and Functional Group Interconversions of the Pregnane Core

The pregnane core of Pregn-4-ene-20-carboxaldehyde, 3-oxo- possesses several reactive sites that allow for a variety of functional group interconversions. The α,β-unsaturated ketone in the A-ring is a particularly versatile feature. smolecule.com

Key reactions involving the pregnane core include:

Reduction of the 3-keto group: This can be achieved using various reducing agents to yield the corresponding 3α- or 3β-hydroxy derivatives. nih.gov The stereoselectivity of this reduction can often be controlled by the choice of reagent. For example, the use of K-selectride often favors the formation of the 3α-hydroxyl isomer, while NaBH4/CeCl3 tends to produce the 3β-hydroxyl isomer in related steroid systems. nih.gov

Reactions at the C4-C5 double bond: The double bond can undergo various addition reactions, such as hydrogenation to form the 5α- or 5β-pregnane skeleton, or epoxidation followed by ring-opening to introduce new functionalities.

Introduction of functional groups at other positions: Microbial transformations are a powerful tool for introducing hydroxyl groups at specific and often unactivated positions of the steroid nucleus, such as at C11, a common modification in the synthesis of corticosteroids. researchgate.net

The ability to perform these functional group interconversions on the pregnane skeleton is fundamental to the synthesis of a wide array of steroid derivatives with diverse biological properties. ub.eduvanderbilt.edu

Comparative Biochemistry and Evolutionary Aspects of Pregnane Aldehydes

Occurrence and Distribution Across Diverse Biological Kingdoms

Pregnane (B1235032) aldehydes, including Pregn-4-ene-20-carboxaldehyde, 3-oxo-, are part of the vast family of steroids found across the tree of life. Their presence and metabolic roles differ significantly among microorganisms, plants, and animals, reflecting distinct evolutionary paths and ecological adaptations.

Microorganisms, particularly bacteria of the genus Mycobacterium, are highly efficient in the catabolism of steroids. semanticscholar.org They utilize steroids like cholesterol as a carbon source, breaking down the complex four-ring structure through a series of enzymatic reactions. nih.gov The degradation of the sterol side-chain is a critical process for producing valuable steroid intermediates. mdpi.com

The metabolic pathways in bacteria such as Mycobacterium tuberculosis, Mycobacterium smegmatis, and Mycobacterium neoaurum have been extensively studied. nih.govresearchgate.netsmolecule.com These organisms can cleave the side-chain of cholesterol and other phytosterols (B1254722) to produce C19 steroids. mdpi.com The initial step in the degradation of the steroid side chain is often an oxidation reaction catalyzed by cytochrome P450 mono-oxygenases. nih.govmdpi.com For instance, in Mycobacteria, CYP125 is a key enzyme that oxidizes 4-cholesten-3-one (B1668897) to form 4-cholesten-3-on-C26-oic acid, initiating the side-chain breakdown. mdpi.com

Through genetic engineering, these microbial systems can be modified to accumulate specific intermediates. Strains of Mycobacterium neoaurum have been shown to produce Pregn-4-ene-20-carboxaldehyde, 3-oxo- via enzymatic pathways involving aldolase (B8822740). smolecule.com The study of mutants has been crucial in elucidating these pathways; for example, mutants of M. tuberculosis or Rhodococcus jostii lacking certain enzymes accumulate specific steroid catabolites, providing a roadmap of the degradation process. nih.gov

Table 1: Examples of Microbial Steroid Transformations

MicroorganismSubstrateKey Enzyme Family/SystemMajor Product(s)/Intermediate(s)Reference
Mycobacterium neoaurumSterolsAldolase, Cytochrome P450Pregn-4-ene-20-carboxaldehyde, 3-oxo-, Androstenedione (B190577) (AD) mdpi.comsmolecule.com
Mycobacterium tuberculosisCholesterolKstR2-regulated genes (e.g., ipdAB, ipdC)Propionyl-CoA, Acetyl-CoA, Pyruvate, Succinyl-CoA nih.gov
Mycobacterium smegmatisProgesterone (B1679170), PhytosterolsHydroxysteroid dehydrogenases (HSDs)Androstenedione, Testosterone, Estrone researchgate.net
Rhodococcus jostii RHA1CholesterolHsaD (meta-cleavage product hydrolase)Metabolites with partially degraded side chains semanticscholar.org

In plants, steroid biosynthesis follows a pathway that shares early steps with animal steroidogenesis but diverges to produce a unique array of compounds. britannica.com The process begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a characteristic intermediate in plants, rather than lanosterol (B1674476) as seen in animals. britannica.comnumberanalytics.com From cycloartenol, a multi-step process leads to the synthesis of cholesterol, which serves as a precursor for a wide variety of plant steroids, including steroidal alkaloids and saponins (B1172615). britannica.comresearchgate.net

The formation of steroidal aldehydes is a key intermediate step in the biosynthesis of certain classes of plant steroids. Research on Solanaceae plants (e.g., tomato, potato, and black nightshade) has shown that the C-26 amino group of steroidal alkaloids is introduced via a transamination reaction that involves an aldehyde intermediate. researchgate.netnih.gov This suggests that a pregnane-based aldehyde structure is formed prior to the incorporation of nitrogen to create alkaloids like tomatine (B1682986) and solasonine. nih.gov

Recent studies have identified specific enzymes crucial for this process. In Solanum nigrum (black nightshade), the protein GAME15 has been identified as essential for regulating the biosynthesis of both steroidal glycoalkaloids and steroidal saponins from a cholesterol precursor. sciencedaily.com

Table 2: Key Components in Plant Steroidal Compound Biosynthesis

Plant Family/SpeciesPrecursorKey Intermediate TypeKey Enzyme/ProteinFinal Product ClassReference
Solanaceae (general)CholesterolAldehyde Intermediate (at C-26)TransaminasesSteroidal Alkaloids (e.g., Tomatine, Solasonine) researchgate.netnih.gov
Solanum nigrumCholesterolNot specifiedGAME15Steroidal Glycoalkaloids and Saponins sciencedaily.com
General Plants2,3-OxidosqualeneCycloartenolCycloartenol synthasePhytosterols, Steroidal Alkaloids, Saponins britannica.comnumberanalytics.com

Non-human animal models are indispensable for comparative steroid research, allowing for investigations into the synthesis, metabolism, and physiological roles of pregnane derivatives. Large animals like pigs and sheep are often used because, unlike rodents, they are cortisol-dominant, making their glucocorticoid profiles more analogous to humans. endocrine-abstracts.org Comparative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revealed both similarities and subtle differences in the glucocorticoid and mineralocorticoid pathways between humans, pigs, and sheep. endocrine-abstracts.org

Rat models have been employed to study the role of steroid hormones in pathological conditions such as preeclampsia. nih.govresearchgate.net In these models, the induction of preeclampsia-like symptoms leads to dysregulation of steroid hormones like progesterone and estradiol, mediated by changes in the expression of steroidogenic enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and HSD3B1 (3β-hydroxysteroid dehydrogenase). nih.govresearchgate.net

Mouse models, particularly genetically engineered ones such as those with a null or humanized pregnane X receptor (PXR), are valuable for studying the regulation of xenobiotic and steroid metabolism. nih.gov PXR is a nuclear receptor activated by a wide range of compounds, including pregnanes, and it controls the expression of genes involved in detoxification. nih.govnih.gov

Table 3: Comparative Steroid Profiles in Selected Animal Models

Animal ModelPrimary GlucocorticoidResearch ApplicationKey FindingsReference
PigCortisolComparative endocrinologySimilar glucocorticoid/mineralocorticoid profiles to humans. endocrine-abstracts.org
SheepCortisolComparative endocrinologySubtle differences in glucocorticoid metabolism compared to humans. endocrine-abstracts.org
RatCorticosteroneDisease modeling (e.g., Preeclampsia)Dysregulation of steroidogenic enzymes (CYP11A1, HSD3B1) and hormone levels under pathological conditions. nih.govresearchgate.net
Mouse (PXR-humanized)CorticosteroneXenobiotic metabolism, nuclear receptor functionElucidating species differences in PXR ligand response and target gene regulation. nih.gov

Evolutionary Divergence of Steroidogenic Pathways Across Species

The pathways for steroid biosynthesis have undergone significant evolutionary divergence. Comparative genomics suggests that the complex steroidogenesis seen in vertebrates, arthropods, and nematodes was elaborated independently in these three main bilaterian lineages. nih.gov This is supported by phylogenetic analyses showing that the key steroidogenic enzymes in these groups, particularly cytochrome P450s, are often dispersed throughout the evolutionary tree, indicating independent acquisition of their steroid-specific functions. nih.gov

Within vertebrates, the evolution of steroidogenic pathways has been shaped by gene duplication and functional divergence. For example, variation in the expression of genes early in the pathway, such as the Steroidogenic Acute Regulatory Protein (StAR) and P450scc (CYP11A1), can predict phenotypic differences between populations. nih.gov This suggests that different components of the endocrine system can evolve independently, allowing for a modular evolution of hormone levels. nih.gov

The pregnane X receptor (PXR), a key regulator of steroid and xenobiotic metabolism, also shows a high degree of sequence divergence across animal species. nih.gov This divergence results in broad and species-specific ligand specificity, complicating the extrapolation of data from animal models to humans. nih.gov This evolutionary plasticity allows organisms to adapt their metabolic defenses to different environmental chemicals and dietary compounds.

Ecological Roles and Inter-Species Interactions Mediated by Pregnane Derivatives

Pregnane derivatives and other steroids play crucial roles in mediating ecological interactions. In plants, many steroidal compounds function as chemical defenses against herbivores and pathogens. Steroidal glycoalkaloids and saponins, which are biosynthesized from cholesterol precursors in Solanaceae plants, are known toxins. sciencedaily.com For example, black nightshade plants unable to produce these steroidal compounds were found to be more susceptible to insect herbivores like leafhoppers and the Colorado potato beetle, demonstrating the direct ecological role of these pregnane-derived molecules in plant defense. sciencedaily.com

In the geological record, pregnanes and their derivatives serve as important molecular fossils or biomarkers. The relative abundance of C21 and C22 short-chain steranes (pregnanes and homopregnanes) in sediments and petroleum source rocks can provide clues about the original depositional environment. researchgate.net High concentrations of pregnanes relative to other steranes have been associated with hypersaline and anoxic carbonate environments, while lower concentrations are often found in settings with significant terrestrial input and more oxic conditions. researchgate.net

Metabolic Flux Analysis in Model Organisms and Cell Cultures

Understanding and optimizing the production of specific steroid intermediates like Pregn-4-ene-20-carboxaldehyde, 3-oxo- relies on analyzing and engineering metabolic pathways. While direct metabolic flux analysis studies on this specific aldehyde are not widely published, extensive work on related steroid metabolic pathways in Mycobacterium provides significant insights.

Metabolic engineering of Mycobacterium strains is a key strategy for the industrial production of steroid drug precursors. nih.gov This involves the rational modification of metabolic pathways to direct the flow of carbon from a substrate like cholesterol or phytosterols towards a desired product, while preventing its further degradation. nih.govmdpi.com Key strategies include:

Blocking Competing Pathways: Deleting genes responsible for the degradation of the steroid nucleus (e.g., those in the KstR2 regulon) to cause the accumulation of C19 or C21 intermediates. nih.gov

Managing Metabolic Intermediates: The accumulation of certain metabolites, like propionyl-CoA, can be toxic or can inhibit growth. Engineering the central metabolism to efficiently utilize these byproducts is crucial for maintaining metabolic balance and high productivity. nih.gov

These approaches, which are fundamentally designed to control metabolic flux, have successfully improved the yields of valuable steroid intermediates, demonstrating the power of applying metabolic engineering principles to microbial cell factories.

Advanced Research Methodologies and Future Perspectives for Pregn 4 Ene 20 Carboxaldehyde, 3 Oxo Research

Systems Biology Approaches to Comprehend Pregnane (B1235032) Metabolism Networks

Systems biology provides a powerful, integrative framework for understanding the complex web of metabolic reactions that constitute pregnane metabolism. nih.gov This approach moves beyond a linear view of biochemical pathways to a holistic model that incorporates vast datasets from genomics, proteomics, and metabolomics. nih.gov By constructing computational models of steroidogenesis, researchers can simulate the flux of metabolites and predict how the network will respond to various perturbations. nih.govresearchgate.net For instance, a systems biology model of adrenal steroidogenesis can estimate the synthesis and secretion of numerous steroids, including aldosterone (B195564) and cortisol, from the initial precursor, cholesterol. nih.govnih.govnumberanalytics.com Such models can identify the most influential transport and metabolic processes, offering insights into the regulation of the entire steroid network. nih.gov Applying this to "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" would involve integrating it into these network models to predict its formation, degradation, and connections to other key steroids like progesterone (B1679170), thereby clarifying its role within the broader steroidome. nih.gov

Metabolomics and Lipidomics for Comprehensive Steroid Pathway Discovery

Metabolomics and lipidomics are indispensable "omics" technologies for the detailed analysis of steroid pathways. nih.govnih.gov These fields aim for the comprehensive identification and quantification of all metabolites (metabolomics) or lipids (lipidomics) within a biological system. nih.govstanford.edu Given that steroids are lipids derived from cholesterol, these approaches are perfectly suited for their study. numberanalytics.comnih.gov Untargeted discovery metabolomics, in particular, screens for as many metabolites as possible, generating novel hypotheses about the roles of specific molecules in disease or drug mechanisms. nih.gov

Advanced analytical techniques, primarily liquid chromatography coupled to mass spectrometry (LC-MS), are the cornerstone of steroidomics. nih.govsnf.ch These methods have evolved to allow for the simultaneous determination of a large number of steroids in biological samples with high sensitivity. nih.gov For a compound like "Pregn-4-ene-20-carboxaldehyde, 3-oxo-", a metabolomics approach could uncover previously unknown metabolic pathways associated with its synthesis or catabolism and identify novel biomarkers related to its function. grafiati.com

TechnologyApplication in Steroid ResearchRelevance for "Pregn-4-ene-20-carboxaldehyde, 3-oxo-"
Untargeted Metabolomics Screens all detectable metabolites to generate new hypotheses and discover novel pathways. nih.govCan identify previously unknown biosynthetic or degradation pathways involving the compound.
Targeted Metabolomics Quantifies specific, predefined sets of metabolites with high precision and accuracy. stanford.eduWould allow for precise measurement of the compound's concentration in response to stimuli or in different physiological states.
Lipidomics Focuses specifically on the comprehensive analysis of lipids, including sterol lipids. nih.govstanford.eduProvides context by profiling the upstream precursors (e.g., cholesterol) and related lipid molecules that influence its metabolism.

Genetic Engineering and Synthetic Biology for Targeted Pathway Modulation (e.g., CRISPR/Cas9 in microbial strains)

The development of precise genome-editing tools, especially the CRISPR/Cas9 system, has transformed metabolic engineering and synthetic biology. nih.gov These technologies are widely used in industrial microorganisms like Escherichia coli and various yeasts to engineer strains for the production of valuable compounds, including steroids. nih.govmdpi.com The CRISPR/Cas9 system allows for highly efficient and precise genomic modifications, such as gene knockouts, gene integrations, and regulation of gene expression. nih.gov

This approach holds significant potential for studying "Pregn-4-ene-20-carboxaldehyde, 3-oxo-". By introducing the necessary steroidogenic enzymes into a microbial host like Cyberlindnera jadinii or Saccharomyces cerevisiae, researchers could establish a heterologous production platform. nih.govmdpi.com Such a system would not only enable the sustainable synthesis of the compound for further research but also allow for the systematic investigation of its biosynthetic pathway by manipulating the involved genes. For example, CRISPR-mediated gene knockouts can eliminate competing metabolic pathways, thereby channeling more precursors towards the desired steroid product. youtube.com The efficiency of these modifications can be remarkably high, with studies reporting 100% single-gene knockdown efficiency in certain yeast strains. nih.gov

Artificial Intelligence and Machine Learning Applications in Steroid Research

Predictive Modeling for Novel Synthetic Routes and Reaction Optimization

AI and ML algorithms can be trained on vast chemical reaction databases to predict new and efficient synthetic routes for complex molecules. This application, known as computer-aided synthesis design, can suggest potential reactants and conditions, thereby streamlining the process of chemical synthesis for compounds like "Pregn-4-ene-20-carboxaldehyde, 3-oxo-". Furthermore, ML models can optimize reaction conditions to maximize yield and purity, contributing to more sustainable and cost-effective production. smolecule.com

Computational Prediction of Enzyme-Substrate and Ligand-Protein Interactions

Computational methods are critical for predicting how steroids interact with biological macromolecules. nih.gov Techniques such as molecular docking and molecular dynamics simulations can model the binding of a ligand like "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" to the active site of an enzyme or a receptor. nih.govfrontiersin.org These simulations provide insights into binding affinity and specificity, helping to identify the compound's potential biological targets. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate a steroid's chemical structure with its biological activity, demonstrating high predictive performance. mdpi.com By integrating multiple classifiers, prediction accuracy for enzyme-small molecule interactions can be significantly improved. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" Research
Predictive Synthesis Uses algorithms to propose novel and efficient chemical synthesis pathways. youtube.comAccelerates the development of laboratory methods to produce the compound for study.
Reaction Optimization Employs machine learning to fine-tune reaction parameters for improved yield and purity.Leads to more efficient and sustainable production of the steroid.
Molecular Docking Simulates the interaction between a ligand and a protein to predict binding modes and affinities. frontiersin.orgHelps identify potential enzyme targets or receptors, guiding functional experiments.
QSAR Modeling Correlates chemical structures with biological activities to predict the function of new compounds. mdpi.comCan predict the potential anabolic or other hormonal activities of the compound based on its structure.
Steroid Profiling Analysis Combines steroid measurements with machine learning to identify diagnostic or prognostic biomarkers. nih.govnews-medical.netCould be used to find patterns involving the compound that are indicative of specific diseases.

Emerging Analytical Technologies for Ultra-Trace Analysis and In Situ Detection

The analysis of steroids, which are often present in very low concentrations, necessitates highly sensitive and specific analytical methods. nih.gov The standard for steroid determination is liquid and gas chromatography coupled with mass spectrometry (LC-MS and GC-MS). mdpi.com However, emerging technologies are pushing the limits of detection even further.

Ion mobility-mass spectrometry (IM-MS) is a promising technique that adds another dimension of separation based on the ion's size and shape (its collisional cross-section). nih.govcleancompetition.org This is particularly useful for separating steroid isomers, which have identical masses but different structures, a common challenge in steroid analysis. nih.govcleancompetition.org The development of rapid LC-IM-MS methods allows for the detection of dozens of steroids in minutes, enhancing confidence in identification. cleancompetition.org

For the future, the development of technologies for in situ detection, such as advanced imaging techniques or specific biosensors, would be a significant leap forward. mdpi.comstanford.edu Such tools would enable the real-time visualization and quantification of "Pregn-4-ene-20-carboxaldehyde, 3-oxo-" within living cells, providing unparalleled insight into its dynamic behavior in biological systems.

Identification of Unexplored Biosynthetic Routes and Novel Metabolic Fates

The steroid intermediate Pregn-4-ene-20-carboxaldehyde, 3-oxo- occupies a unique position in the metabolic landscape of pregnane-type steroids. While its role as an intermediate in certain microbial transformations is acknowledged, the full scope of its origins and subsequent metabolic conversions remains an active area for scientific investigation. Future research is focused on uncovering new biological sources and understanding the complete lifecycle of this compound, which could unlock new applications in biotechnology and pharmaceutical synthesis. smolecule.com

Unexplored Biosynthetic Routes

The generation of Pregn-4-ene-20-carboxaldehyde, 3-oxo- is primarily associated with the microbial degradation of sterols. However, the specific enzymatic pathways and the range of microorganisms capable of this biotransformation are not fully mapped out.

Microbial Side-Chain Cleavage: The most recognized route to Pregn-4-ene-20-carboxaldehyde, 3-oxo- is through the partial degradation of the C-17 side chain of cholesterol or related phytosterols (B1254722) by various microorganisms. Bacteria, particularly from the genus Mycobacterium, are known to facilitate steroid degradation. nih.gov For instance, studies on Mycobacterium aurum have shed light on the formation of progesterone from cholesterol, indicating that a C22-aldehyde intermediate is involved in the pathway. nih.gov In these pathways, complex enzymatic machinery, including aldolases, is thought to be responsible for cleaving the sterol side chain to produce the C22-aldehyde. smolecule.com

Future exploration in this area involves screening novel microbial species, especially those from unique environmental niches, for their ability to metabolize steroids. The investigation of newly isolated strains, such as Mycolicibacterium sp. HK-90, which demonstrates efficient degradation of diosgenin (B1670711) to produce both 21-carbon and 19-carbon steroids, presents a promising avenue. nih.gov It is plausible that this or related organisms could utilize pathways that generate Pregn-4-ene-20-carboxaldehyde, 3-oxo- as a stable intermediate or a final product under specific fermentation conditions. The exploration of steroid catabolic gene clusters in such organisms could reveal novel enzymes and pathways. nih.gov

Engineered Biocatalytic Systems: Beyond discovering natural pathways, a significant future direction lies in the development of engineered biocatalytic systems. smolecule.com Advances in metabolic engineering and synthetic biology offer the tools to construct microbial cell factories designed specifically for the production of this aldehyde. sciepublish.com This could involve introducing heterologous genes encoding for specific steroid-modifying enzymes into robust industrial hosts like Escherichia coli or yeast. The use of engineered biocatalysts allows for highly selective oxidation reactions, potentially converting progesterone or other pregnane precursors directly into Pregn-4-ene-20-carboxaldehyde, 3-oxo- with high efficiency. smolecule.com

Potential Biosynthetic Route Precursor Molecule(s) Key Enzyme Class (Hypothesized) Potential Organism/System
Microbial Sterol DegradationCholesterol, PhytosterolsSteroid Side-Chain Cleaving Enzymes, AldolasesMycobacterium spp., Mycolicibacterium spp.
Direct BiotransformationProgesterone, Pregnenolone (B344588)Steroid 20-Oxidoreductases, MonooxygenasesGenetically Engineered Microorganisms (E. coli, Yeast)
Fungal Steroid MetabolismProgesteroneCytochrome P450 Monooxygenases, Aldehyde DehydrogenasesFilamentous Fungi (e.g., Aspergillus, Rhizopus)

Novel Metabolic Fates

The chemical reactivity of the aldehyde group at C-20 suggests that Pregn-4-ene-20-carboxaldehyde, 3-oxo- is likely a transient intermediate that can be directed into various subsequent metabolic pathways.

Reduction and Oxidation at C-20: The most direct metabolic fates involve the modification of the aldehyde functional group.

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol, yielding 20-hydroxymethylpregn-4-en-3-one. This bioconversion has been observed in microbial systems, such as Mycobacterium aurum, where the C22-aldehyde is converted to a C22-alcohol. nih.gov This pathway represents a detoxification step or a route to producing other bioactive pregnane derivatives.

Oxidation to Carboxylic Acid: Conversely, oxidation of the aldehyde would produce the corresponding carboxylic acid, 3-oxopregn-4-ene-20-carboxylic acid. This conversion could be a step toward the complete cleavage of the side chain.

Side-Chain Cleavage to Androstanes (C19 Steroids): A significant, yet not fully detailed, metabolic fate is the further degradation of the side chain to produce C19 steroids like androstenedione (B190577) (AD). Research into bacterial progesterone catabolism in organisms like Caenibius tardaugens has shown that progesterone's side chain is cleaved to form androgens. nih.gov Pregn-4-ene-20-carboxaldehyde, 3-oxo- could be a key, short-lived intermediate in this process, acted upon by enzymes like Baeyer-Villiger monooxygenases (BVMOs) that insert an oxygen atom, facilitating the removal of the acetyl group and formation of the 17-keto group characteristic of androgens. nih.gov

Steroid Nucleus Degradation: In steroid-catabolizing bacteria, once the side chain is removed, the degradation of the steroid's four-ring nucleus can commence. Therefore, a potential fate for metabolites derived from Pregn-4-ene-20-carboxaldehyde, 3-oxo- is the entry into the central steroid degradation pathway, leading to the opening of the rings and eventual mineralization. nih.gov

Gut Microbiota Metabolism: The human gut microbiota is known to metabolize progesterone into a variety of other steroid compounds. nih.gov It is conceivable that Pregn-4-ene-20-carboxaldehyde, 3-oxo-, if formed in the gut, could be transformed by resident bacteria into novel metabolites with currently unknown biological activities. This represents an entirely unexplored area of its metabolism.

Metabolic Process Potential Resulting Metabolite(s) Key Enzyme Class (Hypothesized) Potential Significance
Aldehyde Reduction20-Hydroxymethylpregn-4-en-3-oneAlcohol Dehydrogenase / Aldehyde ReductaseFormation of bioactive C22 pregnane alcohols
Aldehyde Oxidation3-Oxopregn-4-ene-20-carboxylic acidAldehyde DehydrogenaseIntermediate step for side-chain cleavage
C20-C17 Bond CleavageAndrostenedione (AD)Baeyer-Villiger Monooxygenase (BVMO)Production of C19 androgen precursors
Steroid Ring OpeningSeco-steroids3-Ketosteroid-Δ¹-dehydrogenase, MonooxygenasesComplete degradation and mineralization of the steroid core

Q & A

Q. What are the recommended analytical techniques for identifying and characterizing Pregn-4-ene-20-carboxaldehyde, 3-oxo- in synthetic or biological samples?

Methodological Answer:

  • Spectroscopic Identification : Use NMR spectroscopy (¹H and ¹³C) to confirm the structure, focusing on the carboxaldehyde (C-20) and ketone (C-3) groups. Cross-reference chemical shifts with steroid derivative databases.
  • Chromatographic Purity : Employ HPLC or GC-MS with a polar stationary phase to assess purity and resolve isomers. Calibrate using reference standards.
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns, distinguishing it from structurally similar steroids .

Q. How can researchers design a synthesis protocol for Pregn-4-ene-20-carboxaldehyde, 3-oxo- while minimizing side reactions?

Methodological Answer:

  • Stepwise Functionalization : Start with a pregnane backbone and introduce the 3-oxo group via oxidation (e.g., Jones reagent) before adding the C-20 carboxaldehyde using controlled ozonolysis or Vilsmeier-Haack reactions.
  • Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during aldehyde formation.
  • In-line Monitoring : Use FTIR to track carbonyl group formation and TLC to detect intermediates. Optimize reaction conditions (temperature, solvent polarity) to suppress aldol condensation byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for Pregn-4-ene-20-carboxaldehyde, 3-oxo- across different experimental models?

Methodological Answer:

  • Systematic Review Framework : Conduct a meta-analysis of existing studies, categorizing results by model (in vitro vs. in vivo), dosage, and endpoints. Use statistical tools (e.g., funnel plots) to identify publication bias.
  • Mechanistic Validation : Replicate conflicting assays under standardized conditions. For example, test receptor-binding affinity (e.g., glucocorticoid receptors) using surface plasmon resonance (SPR) and compare with cell-based luciferase reporter assays.
  • Contextual Factors : Control for variables like solvent effects (DMSO vs. ethanol), cell line specificity, and metabolic stability in liver microsomes .

Q. What computational methods are suitable for predicting the metabolic pathways of Pregn-4-ene-20-carboxaldehyde, 3-oxo- in mammalian systems?

Methodological Answer:

  • In Silico Modeling : Use density functional theory (DFT) to predict oxidation/reduction sites. Pair with molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes.
  • Machine Learning Tools : Train models on steroid metabolism datasets (e.g., Metabolizer or ADMET Predictor) to forecast phase I/II metabolites.
  • Validation : Compare predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in the reported crystallographic data for Pregn-4-ene-20-carboxaldehyde, 3-oxo- derivatives?

Methodological Answer:

  • Crystallographic Reanalysis : Re-examine raw diffraction data (e.g., .cif files) using software like Mercury to validate unit cell parameters and hydrogen bonding.
  • Comparative Analysis : Cross-check with analogous steroids (e.g., 20-ketopregnanes) in the Cambridge Structural Database.
  • Dynamic Effects : Account for temperature-dependent conformational changes via variable-temperature XRD or molecular dynamics simulations .

Research Design and Ethical Considerations

Q. What ethical and methodological safeguards are critical when studying the endocrine-disrupting potential of Pregn-4-ene-20-carboxaldehyde, 3-oxo-?

Methodological Answer:

  • In Vivo Models : Follow ARRIVE guidelines for animal studies, ensuring sample size justification and humane endpoints. Use transgenic reporter mice to minimize animal numbers.
  • Data Transparency : Pre-register hypotheses and methods on platforms like Open Science Framework. Share raw NMR/MS data via repositories (e.g., MetaboLights).
  • Risk Communication : Contextualize findings within dose-response frameworks to avoid misinterpretation in public health contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.